N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, antimicrobial, and anticancer activities.
Chemical Structure
The compound belongs to the quinazoline family and features a complex structure that includes a dioxole moiety and a thioxo group. Its molecular formula is C15H18N4O3S, with a molecular weight of approximately 342.39 g/mol.
Antioxidant Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antioxidant properties. For instance, in DPPH radical scavenging assays, certain synthesized derivatives showed substantial radical scavenging activity, indicating their potential as antioxidants . The theoretical calculations aligned with experimental findings, suggesting that modifications to the quinazoline structure can enhance antioxidant efficacy.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. Screening tests indicated that many compounds within this class possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . However, the specific activity of this compound remains to be fully characterized.
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacillus subtilis | Active | TBD |
Candida albicans | Active | TBD |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been noted in various studies. Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The structure–activity relationship (SAR) studies suggest that modifications to the quinazoline core can significantly influence cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Studies
- Study on Antioxidant Activity : A recent investigation into various quinazoline derivatives revealed that those with specific substitutions exhibited enhanced radical scavenging capabilities. The study utilized both experimental assays and computational methods to validate findings .
- Antimicrobial Screening : In a comprehensive screening of 41 compounds based on benzoxazole and quinazoline structures, select derivatives demonstrated notable antibacterial activity against Bacillus subtilis and antifungal effects against Candida albicans. The study highlighted the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on various cancer cell lines indicated that certain derivatives could selectively target cancer cells while sparing normal cells. This selectivity was attributed to specific functional groups present in the compounds .
Eigenschaften
IUPAC Name |
N-butyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-5-17-14(20)4-6-19-15(21)10-7-12-13(23-9-22-12)8-11(10)18-16(19)24/h7-8H,2-6,9H2,1H3,(H,17,20)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOSWDGBPLPRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.